molecular formula C11H16ClNO B2494377 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride CAS No. 2309446-74-8

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2494377
CAS No.: 2309446-74-8
M. Wt: 213.71
InChI Key: VNOPNXDHCKDGHV-AWLKUTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol.

Preparation Methods

The synthesis of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with phenoxymethylamine under specific conditions to form the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    3-(Phenoxymethyl)cyclobutan-1-amine: The free base form without the hydrochloride salt.

    Cyclobutanone derivatives: Compounds with similar cyclobutanone structures but different substituents.

    Phenoxymethylamine derivatives: Compounds with the phenoxymethylamine moiety but different cyclic structures.

The uniqueness of this compound lies in its specific combination of the cyclobutanone and phenoxymethylamine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOPNXDHCKDGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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